molecular formula C21H22N2O3 B11602478 ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11602478
M. Wt: 350.4 g/mol
InChI Key: PRBLPODHTSUBFZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, an ethyl ester group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline derivatives under acidic or basic conditions, followed by cyclization and further functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and aromatic amines, such as:

Uniqueness

What sets ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate apart is its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-methyl-4-(4-methylanilino)-5-oxo-1-phenylpyrrole-2-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-26-20(25)21(3)14-18(22-16-12-10-15(2)11-13-16)19(24)23(21)17-8-6-5-7-9-17/h5-14,22H,4H2,1-3H3

InChI Key

PRBLPODHTSUBFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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